molecular formula C8H9BrS B1294183 (4-Bromo-3-methylphenyl)(methyl)sulfane CAS No. 90532-02-8

(4-Bromo-3-methylphenyl)(methyl)sulfane

Cat. No. B1294183
Key on ui cas rn: 90532-02-8
M. Wt: 217.13 g/mol
InChI Key: HAHBIJBMSCJNII-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

To a heterogenous solution of (4-bromo-3-methylphenyl)(methyl)sulfane (2.17 g, 9.99 mmol) in 55 mL of 10/1 MeOH/water at 0° C. was added oxone (6.14 g, 9.99 mmol). The solution was allowed to warm up to RT and stirred overnight. Saturated sodium sulfite (aq.) was added and the mixture was extracted with DCM (3×). The combined organic layers were washed with water and NaCl (sat.), dried over sodium sulfate, filtered and concentrated to afford 2.30 g of 1-bromo-2-methyl-4-(methylsulfonyl)benzene 2.30 g as a white solid.
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10/1
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](SC)=[CH:4][C:3]=1[CH3:10].O[O:12][S:13]([O-:15])=O.[K+].S([O-])([O-])=O.[Na+].[Na+].[CH3:23]O.O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:13]([CH3:23])(=[O:15])=[O:12])=[CH:4][C:3]=1[CH3:10] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)SC)C
Name
Quantity
6.14 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
10/1
Quantity
55 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and NaCl (sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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